Cas no 1213946-32-7 ((1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE)

(1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE structure
1213946-32-7 structure
商品名:(1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE
CAS番号:1213946-32-7
MF:C10H12FN
メガワット:165.207386016846
CID:5591497
PubChem ID:55278055

(1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE 化学的及び物理的性質

名前と識別子

    • (1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE
    • (R)-1-(3-fluoro-4-methylphenyl)prop-2-en-1-amine
    • Benzenemethanamine, α-ethenyl-3-fluoro-4-methyl-, (αR)-
    • N15377
    • AKOS006330451
    • 1213946-32-7
    • インチ: 1S/C10H12FN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1
    • InChIKey: IWYIGOHZXIOOKM-SNVBAGLBSA-N
    • ほほえんだ: [C@@H](C1=CC=C(C)C(F)=C1)(N)C=C

計算された属性

  • せいみつぶんしりょう: 165.095377549g/mol
  • どういたいしつりょう: 165.095377549g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.040±0.06 g/cm3(Predicted)
  • ふってん: 242.5±35.0 °C(Predicted)
  • 酸性度係数(pKa): 8.44±0.10(Predicted)

(1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1761822-1g
(r)-1-(3-Fluoro-4-methylphenyl)prop-2-en-1-amine
1213946-32-7 98%
1g
¥4645.00 2024-08-09

(1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE 関連文献

(1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINEに関する追加情報

(1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE (CAS No. 1213946-32-7): An Overview of a Promising Compound in Medicinal Chemistry

(1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE (CAS No. 1213946-32-7) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of substituted propenylamines and is characterized by its 3-fluoro-4-methylphenyl substituent and the presence of a chiral center at the propenylamine moiety. The combination of these structural elements imparts specific chemical and biological properties that make it a valuable candidate for various pharmaceutical research and development efforts.

The synthesis of (1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE has been extensively studied, with several efficient and scalable methods reported in the literature. One notable approach involves the asymmetric hydrogenation of a corresponding enone precursor, followed by reductive amination to introduce the amine functionality. This method not only ensures high enantiomeric purity but also provides good yields, making it suitable for large-scale production. The ability to produce this compound with high stereoselectivity is crucial, as the biological activity of chiral molecules can vary significantly depending on their enantiomeric form.

In terms of its physical and chemical properties, (1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE is a colorless liquid with a molecular weight of 175.24 g/mol. It exhibits good solubility in common organic solvents such as methanol, ethanol, and dichloromethane, which facilitates its use in various chemical reactions and biological assays. The compound's stability under different conditions, including temperature and pH, has been well-documented, ensuring its reliability in experimental settings.

The biological activity of (1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE has been the subject of numerous studies, with particular focus on its potential as a lead compound for drug discovery. One area of interest is its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Recent research has shown that this compound exhibits moderate affinity for serotonin 5-HT2A receptors and dopamine D2 receptors, suggesting its potential as an antidepressant or antipsychotic agent. Additionally, preliminary studies have indicated that it may have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Parkinson's disease.

Beyond its central nervous system (CNS) applications, (1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE has also shown potential in other therapeutic areas. For instance, it has been evaluated for its anti-inflammatory properties and has demonstrated efficacy in reducing inflammation in vitro and in animal models. This property could be particularly useful in the development of treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of (1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE is another critical aspect that has been investigated. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for a compound to be considered for clinical development. Its oral bioavailability is moderate to high, and it exhibits low plasma protein binding, which can enhance its therapeutic index. Furthermore, the compound's metabolic stability has been assessed using liver microsomes from various species, including humans, indicating that it is unlikely to undergo extensive first-pass metabolism.

Toxicity studies have also been conducted to evaluate the safety profile of (1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE. These studies have generally shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models. However, further investigations are necessary to fully understand its long-term safety and potential side effects in humans.

In conclusion, (1R)-1-(3-FLUORO-4-METHYLPHENYL)PROP-2-ENYLAMINE (CAS No. 1213946-32-7) represents a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in treating CNS disorders, inflammatory diseases, and other conditions make it an attractive target for further research and development. As ongoing studies continue to elucidate its mechanisms of action and optimize its therapeutic potential, this compound may play a significant role in advancing medical treatments in the future.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd